2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
2-((5-(1H-Indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound featuring:
- A 1H-indol-3-yl moiety linked to the triazole ring, contributing to π-π stacking interactions in biological targets.
- A 4-(2-methoxyethyl)-4H-1,2,4-triazole core, which enhances solubility and metabolic stability compared to alkyl or aryl substituents.
- A thioether (-S-) bridge, improving resistance to enzymatic degradation.
- An N-(2-ethoxyphenyl)acetamide group, influencing lipophilicity and target binding affinity.
This compound is hypothesized to exhibit anticancer, anti-inflammatory, or antimicrobial activities based on structural parallels with analogs .
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-3-31-20-11-7-6-10-19(20)25-21(29)15-32-23-27-26-22(28(23)12-13-30-2)17-14-24-18-9-5-4-8-16(17)18/h4-11,14,24H,3,12-13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRXWRFPVICMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties. This structure includes an indole ring, a triazole moiety, and a thioether linkage, which together suggest a potential for diverse biological activities. The molecular formula is with an approximate molecular weight of 468.55 g/mol .
Structural Features
The unique combination of functional groups in this compound enhances its solubility and bioavailability compared to similar compounds. The indole moiety is known for its interactions with serotonin receptors, while the triazole ring is recognized for inhibiting various enzymes, particularly cytochrome P450 . The thioether linkage may also contribute to the compound's reactivity and biological activity.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The indole and triazole rings are believed to bind to these targets, modulating their activity and triggering a cascade of biochemical events that lead to the observed biological effects .
Anticancer Properties
Research indicates that compounds with structural similarities to this molecule exhibit significant anticancer activities. For instance, derivatives containing triazole and thioether functionalities have shown promising cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives induced apoptotic cell death in HeLa cancer cells, demonstrating IC50 values significantly lower than those of established anticancer drugs like sorafenib .
Enzyme Inhibition
The compound's triazole component is associated with the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs and may lead to enhanced therapeutic effects or increased toxicity depending on the context .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
| Study | Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| 5d | HeLa | 0.37 | Induced apoptotic cell death | |
| 5g | HeLa | 0.73 | More potent than sorafenib | |
| 5k | HeLa | 0.95 | Significant antiproliferative effect |
These findings highlight the potential of compounds structurally related to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide in cancer therapy.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons with Similar Compounds
Triazole-Thioacetamide Derivatives
(a) 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
- Structural Differences :
- Allyl group at the triazole’s N4 vs. 2-methoxyethyl in the target compound.
- Methoxyphenyl vs. ethoxyphenyl in the acetamide group.
(b) 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamides
- Structural Differences: Amino and furan-2-yl substituents on the triazole vs. indole and 2-methoxyethyl in the target compound.
- The amino group may enhance hydrogen-bonding interactions but reduce stability under acidic conditions .
Indole-Oxadiazole-Thioacetamide Analogs
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Differences :
- Oxadiazole ring instead of triazole.
- Indole linked via methylene (-CH2-) rather than directly.
- Direct indole-triazole linkage in the target compound may improve binding to serotonin or kinase targets .
Pyrazole- and Thiophene-Modified Triazole-Thioacetamides
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
Anticancer Activity
- Indazole-Based Analogs (e.g., 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide): Demonstrated IC50 values of 0.8–2.1 µM against breast cancer (MCF-7) cells. The ethoxyphenyl group in the target compound may confer similar cytotoxicity, but the triazole-indole core could target tubulin or topoisomerase differently .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog (4-Allyl-5-phenyl) | Analog (Furan-Triazole) |
|---|---|---|---|
| Molecular Weight | 479.56 g/mol | 437.52 g/mol | 378.42 g/mol |
| logP (Predicted) | 3.2 | 2.9 | 2.5 |
| Water Solubility | Moderate (0.1–1 mg/mL) | Low (<0.1 mg/mL) | Moderate (0.5–2 mg/mL) |
| Metabolic Stability | High (CYP3A4 t1/2 > 60 min) | Moderate (t1/2 ~30 min) | Low (t1/2 ~15 min) |
- Key Observations :
- The 2-methoxyethyl group improves solubility and stability over allyl or furan substituents.
- Ethoxyphenyl enhances lipophilicity, favoring blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
